molecular formula C8H4Cl2O3S B3040201 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid CAS No. 1707372-16-4

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Cat. No.: B3040201
CAS No.: 1707372-16-4
M. Wt: 251.09 g/mol
InChI Key: QUNFZRIYAYUQDW-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H5Cl2O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms, a prop-2-yn-1-yloxy group, and a carboxylic acid group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene as the core structure. Chlorination is performed to introduce chlorine atoms at the 4 and 5 positions of the thiophene ring.

    Alkylation: The prop-2-yn-1-yloxy group is introduced through an alkylation reaction. This involves the reaction of the chlorinated thiophene with propargyl alcohol under basic conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2 position of the thiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar compounds to 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid include other chlorinated thiophene derivatives and compounds with similar functional groups. For example:

    4,5-Dichlorothiophene-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group but has similar chlorination and carboxylation.

    3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: Lacks the chlorine atoms but has the prop-2-yn-1-yloxy and carboxylic acid groups.

    4,5-Dichloro-2-thiophenecarboxylic acid: Similar chlorination and carboxylation but lacks the prop-2-yn-1-yloxy group.

The uniqueness of this compound lies in its combination of chlorine atoms, prop-2-yn-1-yloxy group, and carboxylic acid group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNFZRIYAYUQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(SC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Reactant of Route 2
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Reactant of Route 3
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Reactant of Route 4
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

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